Superior Blood Pressure Reduction: Spiroprop vs. Moducren at 12 Weeks in Mild-to-Moderate Hypertension
In the only published direct head-to-head clinical trial, Cranfield et al. (1988) randomized patients with mild-to-moderate hypertension to receive either Spiroprop (spironolactone 50 mg + propranolol 80 mg once daily) or Moducren (timolol + hydrochlorothiazide + amiloride fixed combination) in a general practice setting. After 12 weeks of treatment, the greatest reductions in both systolic and diastolic blood pressure were observed in the Spiroprop group relative to the Moducren group [1]. This establishes Spiroprop's superior antihypertensive efficacy over a comparator fixed-dose combination that employs a different mechanistic strategy (beta-blocker + thiazide + potassium-sparing diuretic) rather than a beta-blocker + aldosterone antagonist pair.
| Evidence Dimension | Blood pressure reduction (systolic and diastolic) after 12-week treatment |
|---|---|
| Target Compound Data | Greatest systolic and diastolic blood pressure reductions among the two treatment groups (exact mmHg values not publicly accessible; reported qualitatively in abstract as superior to Moducren) [1] |
| Comparator Or Baseline | Moducren (timolol + hydrochlorothiazide + amiloride fixed combination) |
| Quantified Difference | Spiroprop produced the greatest reductions in both systolic and diastolic blood pressure; direction of effect is established as Spiroprop > Moducren for both endpoints [1] |
| Conditions | Multicenter general practice trial in patients with mild-to-moderate hypertension; 12-week treatment period; once-daily dosing for both arms; N = 19 general practitioners participating [1] |
Why This Matters
For scientific procurement decisions, this head-to-head evidence confirms that Spiroprop's specific 50:80 mg spironolactone–propranolol ratio delivered superior blood pressure control compared to the commercially available alternative Moducren, a finding that cannot be inferred from the properties of the individual generic components.
- [1] Cranfield FR, Walters EG, Markanday S, Shelton JR, Akbar FA. A comparative study of Spiroprop and Moducren in the treatment of mild to moderate hypertension in general practice. Br J Clin Pract. 1988 Mar;42(3):101-5. PMID: 3207569. View Source
